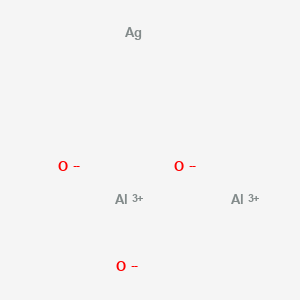

Dialuminum;oxygen(2-);silver

Description

The compound "dialuminum;oxygen(2-);silver" (chemical formula inferred as AlAgO₂ or Al₂AgO₄) is a ternary oxide comprising aluminum (Al³⁺), oxygen (O²⁻), and silver (Ag⁺/Ag³⁺). While explicit data on this specific compound is scarce in the literature, its structure can be extrapolated from analogous aluminates, such as strontium aluminate (Al₂SrO₄) and zinc aluminate (Al₂ZnO₄), which adopt spinel or perovskite-type structures . These materials typically exhibit high thermal stability and catalytic or optoelectronic properties. The inclusion of silver may introduce unique redox behavior or conductivity due to Ag⁺/Ag⁰ transitions, though detailed characterization (e.g., crystallography, spectroscopy) remains unverified in the available evidence.

Properties

Molecular Formula |

AgAl2O3 |

|---|---|

Molecular Weight |

209.829 g/mol |

IUPAC Name |

dialuminum;oxygen(2-);silver |

InChI |

InChI=1S/Ag.2Al.3O/q;2*+3;3*-2 |

InChI Key |

GPXUHJHRDWSAJK-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ag] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dialuminum;oxygen(2-);silver typically involves the reaction of silver oxide with aluminum oxide. One method involves heating a mixture of silver oxide and aluminum oxide under an oxidizing gas containing a water vapor concentration higher than 5.0 mol% at temperatures between 903–948 K . This process results in highly dispersed and stable silver particles on the aluminum oxide support.

Industrial Production Methods

On an industrial scale, the preparation of silver-supported alumina catalysts can be achieved through solid-state reactions. This method reduces the number of preparation steps and minimizes the handling and disposal of large volumes of metal salt solutions . Another method involves the use of ion exchange techniques, where silver ions are introduced into the aluminum oxide matrix through ion exchange processes .

Chemical Reactions Analysis

Types of Reactions

Dialuminum;oxygen(2-);silver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, silver in the compound can react with acids, ammonia, cyanide, halides, hydroxide, sulfide, and thiosulfate .

Common Reagents and Conditions

Oxidation: Silver reacts with oxygen to form silver oxide.

Reduction: Silver oxide can be reduced back to metallic silver using reducing agents.

Substitution: Silver ions can be substituted by other metal ions in the presence of suitable reagents.

Major Products Formed

Oxidation: Silver oxide (Ag₂O)

Reduction: Metallic silver (Ag)

Substitution: Various metal oxides depending on the substituting metal

Scientific Research Applications

Catalytic Applications

1.1 Silver Catalysts in Oxidation Reactions

Silver has been extensively studied for its catalytic properties, particularly in oxidation reactions. The interactions between silver and oxygen are crucial for developing more efficient catalysts. For instance, research has demonstrated that atomic and molecular oxygen structures on silver can enhance catalytic activity for selective oxidation processes, which are essential in the chemical industry for producing environmentally friendly products without harmful byproducts .

1.2 Aluminum Doping Effects

Aluminum doping in silver-based catalysts has shown significant improvements in surface morphology and catalytic performance. Studies indicate that incorporating aluminum into silver films enhances their stability and activity, particularly in reactions involving oxygen reduction. This is attributed to the favorable interactions between aluminum and silver atoms, which facilitate electron transfer and improve overall catalytic efficiency .

Materials Science Applications

2.1 Development of Advanced Materials

Dialuminum;oxygen(2-);silver is being explored for its potential in creating advanced materials with enhanced electrical and thermal conductivity. The compound's unique structure allows it to be used as a filler in conductive pastes and coatings, which are essential in electronic applications .

2.2 Protective Coatings

The compound's resistance to oxidation makes it suitable for protective coatings in various industrial applications. Its use in coatings can improve the durability of components exposed to harsh environments, such as those found in aerospace and automotive industries.

Biomedical Applications

3.1 Antimicrobial Properties

Silver is well-known for its antimicrobial properties, making dialuminum;oxygen(2-);silver a candidate for biomedical applications such as wound dressings and coatings for medical devices. Research indicates that silver ions can effectively inhibit bacterial growth, reducing the risk of infections in clinical settings .

3.2 Drug Delivery Systems

The incorporation of silver nanoparticles into drug delivery systems is another promising application. These systems can leverage the unique properties of silver to enhance the efficacy of therapeutic agents while minimizing side effects. Studies are ongoing to evaluate the effectiveness of these systems in targeted drug delivery .

Environmental Applications

4.1 Water Purification

The compound has potential applications in water purification technologies due to its ability to adsorb contaminants and facilitate their removal from water sources. Silver's biocidal properties can help eliminate pathogens, making it an effective agent in water treatment systems .

4.2 Catalysts for Environmental Remediation

Research indicates that dialuminum;oxygen(2-);silver can serve as a catalyst in environmental remediation processes, such as the degradation of organic pollutants. Its effectiveness in facilitating chemical reactions that break down harmful substances makes it a valuable component in sustainable environmental technologies .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Catalysis | Selective oxidation reactions | Enhanced efficiency and reduced byproducts |

| Materials Science | Conductive fillers and protective coatings | Improved electrical properties and durability |

| Biomedical | Antimicrobial coatings | Reduced infection rates in medical devices |

| Environmental | Water purification | Effective pathogen removal |

| Environmental Remediation | Degradation of organic pollutants | Sustainable approach to pollution control |

Mechanism of Action

The mechanism of action of dialuminum;oxygen(2-);silver involves several pathways:

Catalytic Activity: The silver particles on the aluminum oxide support act as active sites for catalytic reactions, facilitating the conversion of reactants to products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aluminum Oxide (Al₂O₃)

- Formula : [O-2].[Al+3].[Al+3]

- Structure : α-Al₂O₃ (corundum) has a hexagonal close-packed lattice, while γ-Al₂O₃ is cubic.

- Applications : Widely used as an adsorbent, catalyst support, and in ceramics .

- Key Properties : High melting point (2072°C), chemical inertness, and surface acidity .

Strontium Aluminate (Al₂SrO₄)

- Formula : Al₂SrO₄

- Structure : Tetragonal or cubic perovskite-like structure.

- Applications : Phosphorescent materials (e.g., glow-in-the-dark pigments) due to rare-earth doping .

- Key Properties : Long afterglow luminescence, thermal stability up to 800°C .

Zinc Aluminate (Al₂ZnO₄)

- Formula: Al₂ZnO₄

- Structure : Spinel structure (Zn²⁺ in tetrahedral sites, Al³⁺ in octahedral sites).

- Applications: Catalysts for methanol synthesis, UV-blocking materials, and transparent conductive oxides .

- Key Properties: Bandgap ~3.8 eV, high surface area in nanoparticulate forms .

Hypothetical Silver Aluminate (AlAgO₂ or Al₂AgO₄)

- Inferred Formula : AlAgO₂ (layered structure) or Al₂AgO₄ (spinel/perovskite).

- Potential Applications: Catalysis: Silver’s redox activity (Ag⁺ ↔ Ag⁰) could enhance oxidative reactions (e.g., CO oxidation). Electronics: High electrical conductivity if metallic Ag clusters form.

- Challenges: Silver’s low melting point (962°C) may limit high-temperature stability compared to Al₂O₃ or Al₂ZnO₄.

Data Table: Comparative Properties of Aluminates

Research Findings and Challenges

- Synthesis : Strontium and zinc aluminates are typically synthesized via solid-state reactions or sol-gel methods . Silver aluminates may require low-temperature routes (e.g., co-precipitation) to prevent Ag aggregation.

- Catalytic Performance: Al₂ZnO₄ shows promise in CO₂ hydrogenation to methanol , while silver aluminates could mimic Ag/γ-Al₂O₃ systems used in selective oxidation .

- Stability : Silver’s propensity to reduce to metallic clusters under reactive conditions may limit reusability in catalytic cycles.

Biological Activity

Dialuminum;oxygen(2-);silver, a compound that incorporates aluminum and silver in its structure, has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Silver compounds are widely recognized for their antimicrobial properties. The incorporation of silver ions (Ag+) in various complexes enhances their effectiveness against a range of pathogens, including bacteria and fungi. Dialuminum;oxygen(2-) potentially contributes to these properties through the following mechanisms:

- Interaction with Biological Molecules: Silver ions can interact with proteins, enzymes, and cell membranes, disrupting cellular functions and leading to microbial death .

- Release of Reactive Oxygen Species (ROS): Silver nanoparticles (Ag-NPs) generate ROS upon interaction with bacteria, causing oxidative stress that damages cellular components .

- Formation of Silver-Oxygen Complexes: The presence of oxygen in the compound can facilitate the formation of silver-oxygen complexes that enhance the antimicrobial activity .

The biological activity of Dialuminum;oxygen(2-);silver can be attributed to several key mechanisms:

- Cell Membrane Disruption: Silver ions can penetrate bacterial cell walls, leading to structural alterations and increased permeability .

- Inhibition of Cell Wall Synthesis: The interaction between silver ions and bacterial cell wall components inhibits their synthesis, ultimately resulting in cell lysis .

- Induction of Apoptosis in Eukaryotic Cells: At certain concentrations, silver compounds can induce apoptosis in human cells, although they exhibit low toxicity at therapeutic levels .

Case Studies and Research Findings

Several studies have highlighted the efficacy of silver-based compounds, including Dialuminum;oxygen(2-);silver:

- Study on Antibacterial Activity: A study demonstrated that silver nanoparticles exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to decrease with smaller particle sizes, indicating enhanced efficacy at nanoscale dimensions .

- Ultrasonic-Biogenic Synthesis: Research indicated that biogenic Ag-NP-coated anodized aluminum showed 100% inactivation of E. coli within 60 minutes. This study emphasized the multifunctional antimicrobial mechanism associated with silver nanoparticles .

- Sorption Behavior Analysis: A study on Al2O3/Ag composites revealed that the presence of silver nanoparticles significantly increased antimicrobial activity due to their ability to adsorb bacteria and release Ag+ ions effectively. The synergistic effects were particularly noted against resistant strains like MRSA .

Data Table: Summary of Biological Activity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.